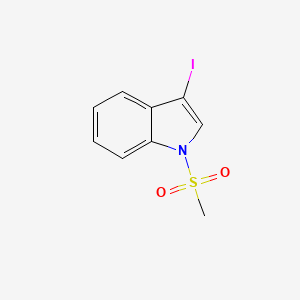
3-iodo-1-(methylsulfonyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-1-(methylsulfonyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the iodine and methylsulfonyl groups in this compound makes it particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-(methylsulfonyl)-1H-indole typically involves electrophilic substitution reactions. One common method is the iodination of 1-(methylsulfonyl)-1H-indole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3-Iodo-1-(methylsulfonyl)-1H-indole undergoes various types of chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as iodine, bromine, and chlorinating agents are commonly used. The reactions are typically carried out in organic solvents at room temperature or slightly elevated temperatures.
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used to replace the iodine atom. These reactions often require the presence of a base and are carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-(methylsulfonyl)-1H-indole, while electrophilic substitution with bromine would yield 3-bromo-1-(methylsulfonyl)-1H-indole.
科学研究应用
3-Iodo-1-(methylsulfonyl)-1H-indole has several scientific research applications, including:
作用机制
The mechanism of action of 3-iodo-1-(methylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity in microbial cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 3-Iodo-1-methyl-1H-indazol-6-amine
- 3-Iodo-1-(phenylsulfonyl)indole
- 6-Substituted aminoindazole derivatives
Uniqueness
3-Iodo-1-(methylsulfonyl)-1H-indole is unique due to the presence of both iodine and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research and industrial applications.
属性
分子式 |
C9H8INO2S |
|---|---|
分子量 |
321.14 g/mol |
IUPAC 名称 |
3-iodo-1-methylsulfonylindole |
InChI |
InChI=1S/C9H8INO2S/c1-14(12,13)11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3 |
InChI 键 |
HBPCGLIYYAOZIF-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N1C=C(C2=CC=CC=C21)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



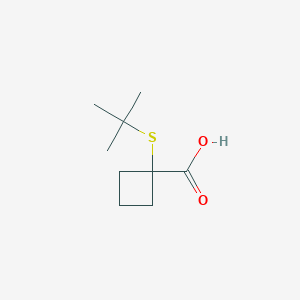
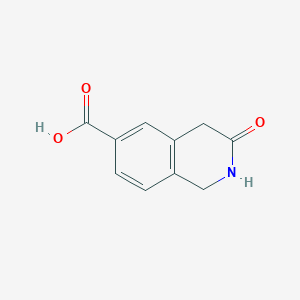
![5-[(Dimethylamino)methylidene]-4,5,6,7-tetrahydro-1-benzofuran-4-one](/img/structure/B13072067.png)
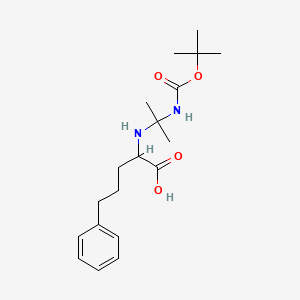

![Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13072089.png)

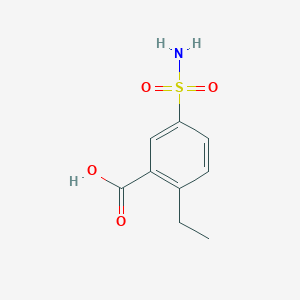

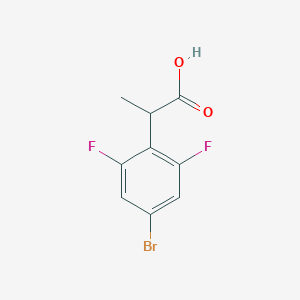
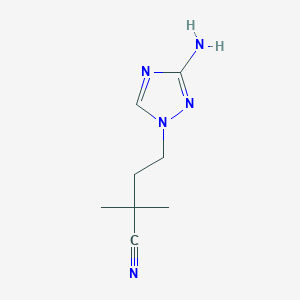
![Methyl 2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate](/img/structure/B13072137.png)
![(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol](/img/structure/B13072142.png)
